molecular formula C17H23FN4O B6079642 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-1H-benzimidazole

6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-1H-benzimidazole

Cat. No. B6079642
M. Wt: 318.4 g/mol
InChI Key: XQWDNARREBGGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-1H-benzimidazole, also known as FMPB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPB is a benzimidazole derivative that possesses a unique chemical structure, making it a promising candidate for drug development and research.

Mechanism of Action

The mechanism of action of 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-1H-benzimidazole is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors involved in disease progression. 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-1H-benzimidazole has been shown to exhibit selective binding to certain targets, making it a potential candidate for targeted therapy.
Biochemical and Physiological Effects:
6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-1H-benzimidazole has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and reduce microbial growth. 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-1H-benzimidazole has also been studied for its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-1H-benzimidazole is its unique chemical structure, which makes it a promising candidate for drug development. 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-1H-benzimidazole has also shown good stability and solubility properties, making it suitable for various experimental procedures. However, 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-1H-benzimidazole has some limitations, including its high cost of synthesis and limited availability.

Future Directions

There are several future directions for 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-1H-benzimidazole research, including:
1. Further investigation of its mechanism of action and targets.
2. Development of more efficient and cost-effective synthesis methods.
3. Evaluation of its potential use as an imaging agent for diagnostic purposes.
4. Investigation of its potential use in combination therapy for cancer and other diseases.
5. Study of its potential neuroprotective effects and its use in the treatment of neurodegenerative diseases.
6. Exploration of its potential use in the treatment of microbial infections.
In conclusion, 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-1H-benzimidazole is a novel compound that has shown promising results in scientific research. Its unique chemical structure and potential applications make it a promising candidate for drug development and research. Further investigation and development of 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-1H-benzimidazole are required to fully realize its potential in various fields.

Synthesis Methods

The synthesis of 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-1H-benzimidazole involves a multistep process that starts with the reaction of 4-morpholinecarboxaldehyde with piperidine followed by the reaction with 6-fluoro-1H-benzimidazole. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-1H-benzimidazole has shown promising results in scientific research, particularly in the field of drug development. It has been found to exhibit potent activity against various diseases, including cancer, inflammation, and microbial infections. 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-1H-benzimidazole has also been studied for its potential use as an imaging agent for diagnostic purposes.

properties

IUPAC Name

4-[1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]piperidin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4O/c18-13-3-4-15-16(10-13)20-17(19-15)12-21-5-1-2-14(11-21)22-6-8-23-9-7-22/h3-4,10,14H,1-2,5-9,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWDNARREBGGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC3=C(N2)C=C(C=C3)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]piperidin-3-yl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.